

Hpk1-IN-8: A Technical Guide to a Novel Allosteric Kinase Inhibitor

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Compound of Interest		
Compound Name:	Hpk1-IN-8	
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This technical guide provides an in-depth overview of the preliminary studies involving **Hpk1-IN-8**, a novel, allosteric, and inactive conformation-selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document details the quantitative data from initial biochemical assays, comprehensive experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Data Summary

Hpk1-IN-8, identified as "compound 1" in the foundational study by Wang et al., demonstrates a unique mechanism of action by preferentially binding to the unphosphorylated, inactive state of full-length HPK1.[1] This allosteric inhibition is distinct from traditional ATP-competitive inhibitors, offering a potential for greater selectivity.

Biochemical Potency and Selectivity

The inhibitory activity of **Hpk1-IN-8** was assessed using a kinase cascade assay, which measures the inhibition of HPK1 autophosphorylation and subsequent phosphorylation of its substrate, SLP-76. The key quantitative findings from these preliminary studies are summarized below.



Assay Type	Target	IC50 (nM)	Fold Selectivity	Reference
Kinase Cascade Assay	Unphosphorylate d Full-Length HPK1	130	>24-fold vs. Active HPK1	[1]
TR-FRET Binding Assay	Unphosphorylate d Full-Length HPK1	1,100 (Kd)	-	[1]
TR-FRET Binding Assay	Active (phosphorylated) Full-Length HPK1	>25,000 (Kd)	-	[1]

Table 1: Biochemical Activity of Hpk1-IN-8

The selectivity of **Hpk1-IN-8** was profiled against a panel of related kinases. The compound exhibited a high degree of selectivity for HPK1.

Kinase Target	Percent Inhibition at 1 µM
MAP4K2 (GCK)	< 25%
MAP4K3 (GLK)	< 25%
MAP4K4 (HGK)	< 25%
MAP4K5 (KHS)	< 25%
MINK1	< 25%
TNIK	< 25%

Table 2: Kinase Selectivity Profile of Hpk1-IN-8

Experimental Protocols



The following sections provide detailed methodologies for the key experiments conducted in the preliminary evaluation of **Hpk1-IN-8**.

HPK1 Kinase Cascade Assay

This assay measures the ability of an inhibitor to prevent the autophosphorylation and activation of HPK1.

Materials:

- Full-length, unphosphorylated HPK1 enzyme
- Biotinylated SLP-76 (substrate)
- [y-33P]ATP
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM
 DTT)
- **Hpk1-IN-8** (or test compound)
- Streptavidin-coated SPA beads
- 384-well plates

Procedure:

- Prepare serial dilutions of Hpk1-IN-8 in DMSO.
- Add 1 μL of the compound dilutions to the assay wells.
- Add 10 μL of a solution containing full-length HPK1 and biotinylated SLP-76 in assay buffer to each well.
- Initiate the kinase reaction by adding 10 μL of a solution containing ATP and [γ-33P]ATP in assay buffer. The final ATP concentration should be at the Km for HPK1.
- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.



- Terminate the reaction by adding a stop solution containing EDTA and streptavidin-coated SPA beads.
- Incubate the plate for at least 30 minutes to allow the beads to settle.
- Measure the incorporation of 33P into the biotinylated SLP-76 substrate using a scintillation counter.
- Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay quantifies the binding affinity of **Hpk1-IN-8** to both unphosphorylated and active HPK1.

Materials:

- Europium-labeled anti-tag antibody (e.g., anti-GST)
- GST-tagged full-length HPK1 (unphosphorylated and pre-phosphorylated active forms)
- Fluorescently labeled tracer that binds to the HPK1 ATP pocket
- Binding Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- **Hpk1-IN-8** (or test compound)
- Low-volume 384-well plates

Procedure:

- Prepare serial dilutions of Hpk1-IN-8 in DMSO.
- Add the compound dilutions to the assay wells.

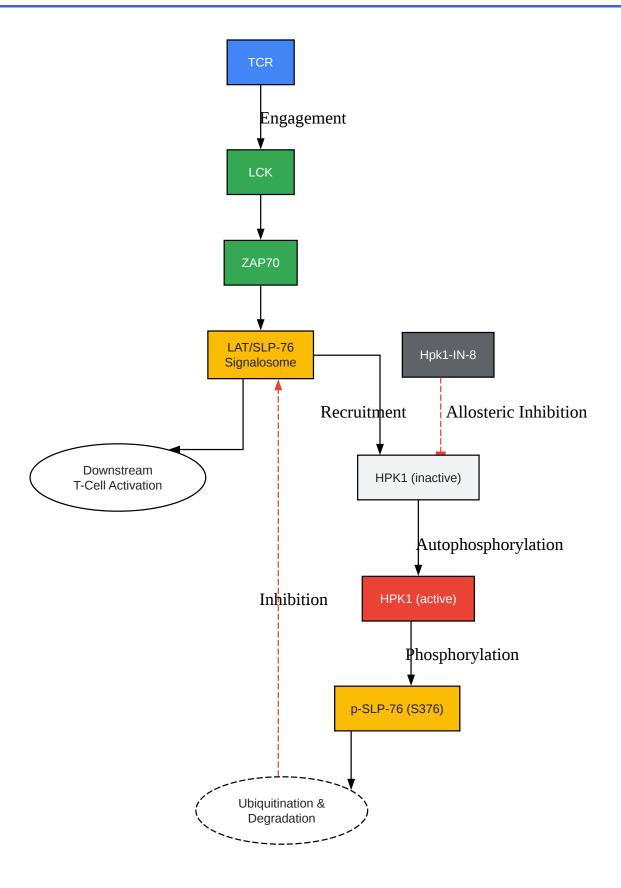


- Add a solution containing the GST-HPK1 (either unphosphorylated or active) and the Europium-labeled anti-GST antibody in binding buffer.
- Add the fluorescently labeled tracer to all wells.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and emission at both ~615 nm (Europium donor) and ~665 nm (tracer acceptor).
- Calculate the emission ratio (665 nm / 615 nm).
- Determine the Kd value by plotting the emission ratio against the compound concentration and fitting the data to a suitable binding model.

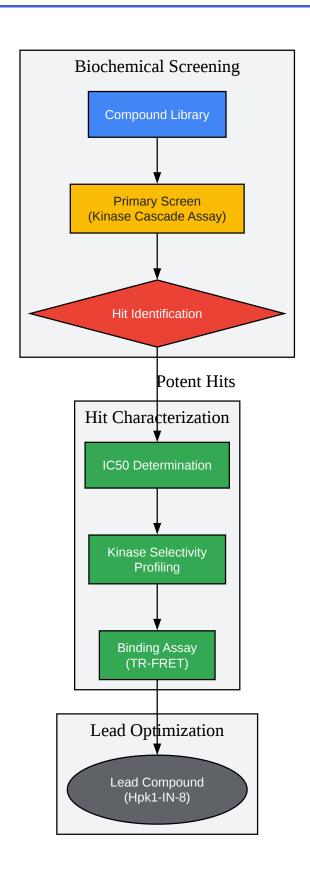
Visualizations

The following diagrams illustrate the HPK1 signaling pathway and the experimental workflow for screening HPK1 inhibitors.









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References

- 1. Discovery of an Allosteric, Inactive Conformation-Selective Inhibitor of Full-Length HPK1 Utilizing a Kinase Cascade Assay PubMed [pubmed.ncbi.nlm.nih.gov]
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